![molecular formula C12H16ClNO5S2 B2405040 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448130-68-4](/img/structure/B2405040.png)
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
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Description
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, also known as CMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMMP is a pyrrolidine derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis of Fused Heterocycles
Compounds related to "1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine" have been used as synthons for the synthesis of fused heterocycles. For instance, derivatives of pyrrolones, which might share structural similarities with the mentioned compound, have been utilized to obtain aziridine and oxime derivatives, leading to the formation of pyrrolo[2,3-c]isoxazoles or pyrrolo[2,3-c]isothiazole depending on the reaction conditions (El-Nabi, 2002).
Sulfenylation Reactions
In the context of sulfenylation reactions, related compounds have demonstrated utility. For example, methylsulfenylation of pyrroles and indoles using specific sulfenylating agents has been observed, highlighting the role of such compounds in synthesizing methylthiopyrroles and indoles, which are significant in the development of new chemical entities with potential biological activities (Gilow et al., 1991).
Synthesis of Arylsulfonylpyrrolidines
Another application involves the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, demonstrating the compound's role in forming pyrrolidine-1-sulfonylarene derivatives. This pathway suggests its utility in synthesizing compounds that could have implications in medicinal chemistry and drug development (Smolobochkin et al., 2017).
Novel Pyrrolidine Derivatives
The compound is also related to the synthesis of new pyrrolidine derivatives containing various substituents, indicating its potential in creating novel chemical entities with diverse chemical properties and possible applications in various fields of chemistry and biochemistry (Markitanov et al., 2016).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S2/c1-19-12-4-3-9(7-11(12)13)21(17,18)14-6-5-10(8-14)20(2,15)16/h3-4,7,10H,5-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAJEDNXIAVVRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine |
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